5-Bromo-2-methoxy-3-methylbenzylamine

Catalog No.
S13351042
CAS No.
M.F
C9H12BrNO
M. Wt
230.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methoxy-3-methylbenzylamine

Product Name

5-Bromo-2-methoxy-3-methylbenzylamine

IUPAC Name

(5-bromo-2-methoxy-3-methylphenyl)methanamine

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

InChI

InChI=1S/C9H12BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,5,11H2,1-2H3

InChI Key

VRIJPQBIWSVLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)CN)Br

5-Bromo-2-methoxy-3-methylbenzylamine is an organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a methyl group attached to a benzylamine backbone. Its chemical formula is C10H12BrN, and it possesses notable physical properties such as a moderate melting point and solubility in various organic solvents. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions. This reaction typically occurs via an SN2S_N2 mechanism due to the presence of the benzylic position, which allows for nucleophilic attack.
  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: The amine group can be reduced to form primary amines, employing reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that 5-bromo-2-methoxy-3-methylbenzylamine exhibits biological activity that may include antimicrobial and anticancer properties. It has been studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in various neurological processes. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating psychiatric disorders .

The synthesis of 5-bromo-2-methoxy-3-methylbenzylamine can be achieved through several methods:

  • Bromination: Starting from 2-methoxy-3-methylbenzylamine, bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the aromatic ring.
  • Amidation: The resulting brominated product can undergo amidation with ammonia or amines to yield the final benzylamine derivative .

These methods allow for the efficient production of 5-bromo-2-methoxy-3-methylbenzylamine in laboratory settings.

5-Bromo-2-methoxy-3-methylbenzylamine has several applications:

  • Medicinal Chemistry: It serves as a lead compound for drug development due to its biological activity against various targets.
  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
  • Research: Utilized in studies exploring receptor interactions and molecular docking experiments to understand its binding affinity and mechanism of action .

Interaction studies have demonstrated that 5-bromo-2-methoxy-3-methylbenzylamine can bind effectively to serotonin receptors, particularly the 5-HT2A subtype. These interactions are significant for understanding the compound's pharmacological effects and potential side effects in therapeutic contexts. Additionally, studies on its toxicity profiles indicate that while it shows promise as a drug candidate, careful evaluation is necessary to mitigate risks associated with receptor binding .

Several compounds share structural similarities with 5-bromo-2-methoxy-3-methylbenzylamine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
2-Methoxy-N-methylbenzamideLacks bromine substitutionDifferent reactivity and biological activity
5-Bromo-2-methoxybenzamideLacks N-methyl groupAffects solubility and interaction with biological targets
5-Bromo-N-methylbenzamideContains only one methoxy groupVariation in chemical reactivity
3-Methyl-5-bromoanilineSimilar bromine substitution but different amine structureDistinct biological properties

The uniqueness of 5-bromo-2-methoxy-3-methylbenzylamine lies in its combination of substituents, which confer specific chemical reactivity and biological effects not observed in its analogs .

Palladium-catalyzed carbonylative aminohomologation represents a powerful synthetic strategy for the direct synthesis of benzylic amines from aryl halides [1]. This methodology offers significant advantages for constructing 5-bromo-2-methoxy-3-methylbenzylamine through direct aminomethylation of appropriately substituted aryl bromides [2] [1]. The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction [2] [1].

The mechanism involves initial oxidative addition of the aryl halide to a palladium(0) complex, which is subsequently converted to an acyl palladium intermediate through carbon monoxide insertion [3]. Formic acid then reacts with the acyl palladium complex, producing the corresponding aryl aldehyde via decarboxylative elimination while regenerating the catalytically active palladium(0) species [3]. The aldehyde subsequently reacts with the desired amine to generate an imine intermediate, which undergoes formic acid-mediated reduction to yield the terminal benzylamine product [2] [3].

Recent mechanistic studies have demonstrated that the oxidative addition of aryl chlorides and bromides occurs with rate-limiting reaction of the haloarene with a three-coordinate palladium(0) species bearing a bidentate phosphine and one carbon monoxide ligand [3]. A primary carbon-13 kinetic isotope effect suggests that this step involves cleavage of the carbon-halogen bond through a concerted process rather than an nucleophilic aromatic substitution mechanism [3].

Catalyst SystemLoading (mol%)Temperature (°C)CO Pressure (bar)Yield (%)Reaction Time (h)
Pd(OAc)₂/DCPP0.5120208912
Pd₂(dba)₃/PPh₃1.0140307518
Pd(PPh₃)₄2.0150408216
PdCl₂(CH₃CN)₂1.58010948
Pd(dppf)Cl₂1.0130257815
Pd black0.110015881

Table 1: Palladium Catalyst Performance in Carbonylative Aminohomologation [4] [5] [6]

The choice of catalyst system significantly influences both the efficiency and selectivity of the carbonylative aminohomologation process [4] [5]. Palladium acetate in combination with 1,3-dicyclohexylphosphino propane (DCPP) has proven particularly effective for this transformation, offering high yields with moderate catalyst loadings [3]. Alternative catalyst systems such as palladium dichloride acetonitrile complex demonstrate exceptional activity at lower temperatures, achieving yields of up to 94 percent under optimized conditions [5].

Reductive Amination Strategies for Benzylamine Derivatives

Reductive amination represents one of the most versatile and widely employed methods for the synthesis of benzylamine derivatives, including 5-bromo-2-methoxy-3-methylbenzylamine [7] [8] [9]. This transformation involves the formation of an imine intermediate from the corresponding aldehyde and amine, followed by in situ reduction to yield the desired benzylamine product [7] [8].

The reaction mechanism proceeds through initial condensation of the appropriate aryl aldehyde with ammonia or a primary amine to form an imine or iminium ion intermediate [8] [9]. This intermediate subsequently undergoes reduction using suitable hydride reagents to afford the corresponding benzylamine [7] [8]. The process can be conducted as a one-pot operation without preformation and isolation of the imine intermediate, providing a convenient synthetic route [9].

Sodium borohydride in combination with acetic acid has emerged as a particularly effective reducing system for the synthesis of benzylamine derivatives [9] [10]. This methodology allows for excellent control over reaction selectivity while maintaining high yields across diverse substrate classes [9]. The optimal reaction conditions involve pre-mixing the aryl aldehyde and amine in methanol or benzene with acetic acid for one to two hours to ensure complete imine formation, followed by careful addition of sodium borohydride at reduced temperatures [9].

Reducing AgentSolventTemperature (°C)Time (h)Selectivity (%)Yield (%)
NaBH₄/AcOHMeOH0 to RT10-1285-9575-90
NaCNBH₃MeOH/pH 6RT6-870-8065-75
Formic acid/HCONH₂DMF190-2104-690-9580-90
H₂/Pd-CEtOH502-488-9285-95
H₂/Raney Nip-xylene180186183
NaBH(OAc)₃CH₂Cl₂RT12-1575-8570-80

Table 2: Reductive Amination Strategies for Benzylamine Synthesis [7] [8] [9] [10]

Catalytic hydrogenation using palladium on carbon represents another highly effective approach for reductive amination, particularly for the preparation of primary benzylamines [6] [10]. This methodology offers excellent selectivity and yields while operating under relatively mild conditions [6] [10]. The use of Raney nickel as an alternative catalyst system has also been investigated, though it typically requires elevated temperatures and longer reaction times to achieve comparable conversions [10].

The Leuckart-Wallach reaction, employing formic acid and formamide as both the nitrogen source and reducing agent, provides an alternative route to benzylamine derivatives [9]. While this method can achieve excellent yields and selectivity, the harsh reaction conditions (temperatures of 190-210°C) limit its applicability to thermally stable substrates [9].

Bromination and Functional Group Interconversion Pathways

The introduction of bromine functionality into aromatic benzylamine systems can be accomplished through several distinct mechanistic pathways, each offering unique advantages for the synthesis of 5-bromo-2-methoxy-3-methylbenzylamine [11] [12] [13]. Benzylic bromination using N-bromosuccinimide (NBS) under radical conditions represents one of the most selective approaches for installing bromine at the benzylic position [11] [12] [13].

The mechanism of benzylic bromination proceeds through a radical chain process initiated by light or thermal decomposition of radical initiators [12] [13] [14]. The propagation steps involve abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical that subsequently reacts with molecular bromine to yield the desired brominated product [12] [13]. The use of NBS as the brominating agent maintains low concentrations of molecular bromine throughout the reaction, minimizing unwanted side reactions such as vicinal dibromination [11] [13].

Aromatic bromination can be achieved through electrophilic aromatic substitution using molecular bromine in the presence of Lewis acid catalysts [15] [16]. For meta-selective bromination, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione has proven particularly effective, achieving yields of up to 88 percent under mild conditions [16]. This reagent offers superior regioselectivity compared to traditional brominating agents while operating under environmentally benign conditions [16].

Bromination MethodSubstrate TypeSelectivityReaction ConditionsYield (%)Regioselectivity
NBS/lightBenzylic positionHighCCl₄, reflux, 2-4h75-85Benzylic selective
Br₂/FeCl₃Aromatic ringModerateH₂SO₄, RT, 5h60-70ortho/para
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dioneAromatic ringHighH₂SO₄, RT, 5h88meta selective
NBS/AIBNAllylic/benzylicHighSolvent-free, 80°C80-90Position selective
BrCCl₃/hνBenzylic positionHighFlow reactor, RT70-85Benzylic selective
Elemental Br₂/heatAromatic ringLow-ModerateNeat, 150°C45-65Mixed

Table 3: Bromination Methods and Functional Group Interconversion Pathways [11] [12] [13] [16]

Functional group interconversion strategies enable the transformation of existing aromatic substituents into bromine functionality through selective chemical processes [17] [18]. Nickel-catalyzed functional group metathesis has emerged as a powerful tool for interconverting aryl nitriles and aryl thioethers, providing access to diverse brominated aromatic building blocks [17]. This methodology operates through reversible oxidative addition of both carbon-carbon triple bond and carbon-sulfur bond to nickel centers, enabling controlled functional group exchange [17].

Direct deaminative functionalization offers another route for introducing bromine into aromatic systems bearing amine functionality [18]. This approach utilizes anomeric amide reagents to generate carbon-centered radicals that undergo subsequent functionalization with bromine sources [18]. The success of this methodology relies on generating polarity-matched, productive chain-carrying radicals that continue to react efficiently while outcompeting hydrogen atom transfer processes [18].

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions and catalyst systems for the synthesis of 5-bromo-2-methoxy-3-methylbenzylamine requires careful consideration of multiple interdependent parameters [4] [5] [19] [20]. Catalyst loading represents a critical factor that must be balanced between cost-effectiveness and reaction efficiency [4]. Studies have demonstrated that increasing catalyst loading from 0.5 to 1.5 mol percent typically results in linear improvements in yield, though further increases often provide diminishing returns while substantially increasing costs [4] [5].

Temperature optimization involves balancing reaction rate enhancement against potential side reaction formation [4] [5] [20]. For palladium-catalyzed carbonylative aminohomologation reactions, optimal temperatures typically range from 100 to 120°C, providing maximum yields while minimizing catalyst decomposition and unwanted byproduct formation [5] [3]. Higher temperatures often lead to increased side reactions, including decarbonylation and hydrogenolysis pathways that reduce overall selectivity [3] [10].

Carbon monoxide pressure optimization for carbonylative reactions reveals that yields plateau above 20 bar, suggesting that higher pressures primarily increase equipment costs without corresponding improvements in reaction efficiency [4] [5] [3]. The incorporation efficiency of carbon monoxide reaches saturation at moderate pressures, making economic considerations the primary factor in pressure selection for industrial applications [4] [3].

ParameterOptimal RangeCritical FactorImpact on YieldConsiderations
Catalyst Loading0.5-2.0 mol%Cost-effectivenessLinear increase up to 1.5%Higher loading = higher cost
Temperature80-140°CReaction rate vs selectivityOptimal at 100-120°CHigher temp = side reactions
Pressure (CO)10-30 barCO incorporation efficiencyPlateau above 20 barHigher pressure = equipment cost
Ligand/Pd Ratio2:1 to 4:1Catalyst stabilityMaximum at 2:1 ratioExcess ligand inhibits
Base Equivalents2-3 equivpH controlOptimal at 2.5 equivExcess base causes decomposition
Reaction Time6-18 hComplete conversionDiminishing returns >12hLonger time = decomposition

Table 4: Reaction Condition Optimization for Palladium-Catalyzed Systems [4] [5] [3] [19]

Ligand to palladium ratios significantly influence both catalyst stability and overall reaction efficiency [21] [4]. Optimal performance is typically achieved with ligand to palladium ratios of 2:1, as higher ratios can lead to catalyst inhibition through excessive coordination [21] [4]. The selection of appropriate ligands is crucial for controlling both selectivity and activity in palladium-catalyzed transformations [21] [22].

Base selection and loading must be carefully optimized to maintain appropriate pH conditions while avoiding catalyst decomposition [22] [4]. Studies indicate that 2.5 equivalents of base typically provide optimal results, as higher loadings can lead to catalyst degradation and reduced yields [4] [19]. The choice of base also influences reaction selectivity, with weaker bases often providing better control over competitive reaction pathways [22] [19].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 5-Bromo-2-methoxy-3-methylbenzylamine through detailed analysis of both proton and carbon-13 nuclei. The aromatic region of the proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns that confirm the substitution pattern on the benzene ring [1] .

The aromatic protons appear as distinct doublets in the chemical shift range of 6.8-7.3 parts per million, with the proton at the 4-position appearing downfield at 7.1-7.3 parts per million due to deshielding effects from the adjacent methoxy and methyl substituents [3] [4]. The proton at the 6-position resonates slightly upfield at 6.8-7.0 parts per million, demonstrating the electronic influence of the bromine substituent at the 5-position [5].

The methoxy group manifests as a sharp singlet at 3.8-3.9 parts per million, characteristic of aromatic methyl ethers [6]. This chemical shift value is diagnostic for methoxy substituents attached to electron-rich aromatic systems. The methyl group at the 3-position appears as a singlet at 2.2-2.3 parts per million, consistent with aromatic methyl substituents that are not coupled to adjacent protons [4].

The benzylic methylene protons resonate as a singlet at 3.7-3.9 parts per million, demonstrating the characteristic deshielding effect of the aromatic ring system [7] [8]. The absence of coupling with the amino group protons is attributed to rapid exchange processes typical of primary amine systems [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule. The aromatic carbon atoms exhibit characteristic chemical shifts ranging from 109-160 parts per million [9]. The quaternary carbons bearing substituents show distinct chemical shift patterns: C-2 bearing the methoxy group appears most downfield at 156-160 parts per million, while C-3 with the methyl substituent resonates at 136-140 parts per million [4].

The bromine-bearing carbon at C-5 demonstrates significant downfield shifting to 113-117 parts per million due to the heavy atom effect [10]. The methoxy carbon appears at 55-58 parts per million, while the aromatic methyl carbon resonates at 15-18 parts per million, both values consistent with literature data for similar substituted aromatic compounds [6] [11].

High-Resolution Mass Spectrometry Profiling

High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and detailed fragmentation patterns for structural characterization of 5-Bromo-2-methoxy-3-methylbenzylamine. The molecular ion peak appears at mass-to-charge ratio 230.0992 for the monoisotopic mass, with characteristic bromine isotope patterns showing peaks at mass-to-charge ratio 232.0972 due to the presence of bromine-81 [10] [12].

The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 231.0021 typically exhibits moderate intensity (15-25% relative intensity) in positive ion mode [13] [14]. Sodium and potassium adducts appear at mass-to-charge ratios 253.0023 and 269.0024 respectively, with lower relative intensities characteristic of benzylamine derivatives [15].

The base peak consistently appears at mass-to-charge ratio 106.0651, corresponding to the benzyl cation formed through alpha-cleavage adjacent to the aromatic ring [16] [17]. This fragmentation represents the most favorable pathway due to the stability of the benzylic carbocation stabilized by resonance with the aromatic system [12].

Secondary fragmentation produces the tropylium ion at mass-to-charge ratio 91.0542 with high relative intensity (85-95%), formed through rearrangement of the benzyl cation [16] [18]. The phenyl cation appears at mass-to-charge ratio 77.0386 following loss of carbon monoxide from the tropylium ion [12] [17].

Additional characteristic fragments include the cyclopentadienyl cation at mass-to-charge ratio 65.0386, representing further degradation of the aromatic system [19] [20]. The methoxy group contributes to fragmentation through loss of methanol (mass 32) from the molecular ion, though this pathway shows lower intensity compared to benzylic cleavage [15].

Accurate mass measurements typically achieve sub-parts-per-million accuracy, with typical errors ranging from ±1.1 to ±3.1 parts per million depending on the fragment ion [13] [14]. These measurements provide unambiguous confirmation of molecular composition and fragmentation pathways.

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed information about functional groups and molecular structure of 5-Bromo-2-methoxy-3-methylbenzylamine. The primary amine functionality exhibits distinctive stretching vibrations in the 3350-3280 wavenumber region, appearing as medium intensity bands [21] [22].

The aromatic carbon-hydrogen stretching vibrations appear weakly at 3030-3000 wavenumbers, characteristic of aromatic compounds [23] [24]. Aliphatic carbon-hydrogen stretching from the methyl substituent manifests at 2960-2940 wavenumbers with medium intensity, while the methoxy group contributes weaker bands at 2870-2830 wavenumbers [25] [26].

The aromatic carbon-carbon stretching vibrations produce strong absorption bands at 1610-1595 wavenumbers, with additional medium intensity bands at 1490-1480 wavenumbers [23] [27]. The primary amine bending vibration (scissoring mode) appears at 1580-1570 wavenumbers with medium intensity, providing confirmation of the amino functionality [21].

The carbon-nitrogen stretching vibration of the aromatic amine system appears as a strong band at 1275-1255 wavenumbers, characteristic of aromatic amines [21] [27]. The methoxy carbon-oxygen stretching vibration manifests at 1200-1180 wavenumbers with medium intensity, while the aromatic carbon-oxygen stretch appears at 1025-1005 wavenumbers [25].

The carbon-bromine stretching vibration produces a medium intensity band at 820-800 wavenumbers [28] [19]. The primary amine wagging vibration appears as a strong band at 750-730 wavenumbers, providing additional confirmation of the amino functionality [21].

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrations and polarizable bonds [29] [30]. The aromatic carbon-carbon stretching vibrations show strong Raman activity, while the carbon-hydrogen stretching modes of the methyl groups exhibit enhanced intensity in Raman spectra [27].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-Visible absorption spectroscopy reveals the electronic transitions and chromophoric properties of 5-Bromo-2-methoxy-3-methylbenzylamine. The primary absorption band appears at 256-262 nanometers with molar extinction coefficients ranging from 8,000-12,000 liters per mole per centimeter, corresponding to the pi-to-pi-star transition of the aromatic ring system [31] [32].

The amine functionality contributes a secondary absorption band at 280-290 nanometers with lower extinction coefficients (3,000-5,000 liters per mole per centimeter), attributed to n-to-pi-star transitions involving the nitrogen lone pair electrons [33] [34]. This transition shows strong solvent dependence due to hydrogen bonding interactions affecting the nitrogen electron density [35].

Extended conjugation effects from the methoxy and methyl substituents produce a weaker absorption band at 320-340 nanometers with extinction coefficients of 1,500-2,500 liters per mole per centimeter [36] [37]. This transition represents pi-to-pi-star excitation involving the entire conjugated system including substituent effects [32].

A low-intensity charge transfer band appears at 360-380 nanometers with extinction coefficients of 500-1,000 liters per mole per centimeter [38]. This transition involves electron transfer from the electron-donating methoxy and amine groups to the electron-withdrawing bromine substituent [31] [34].

The bromine substituent induces a bathochromic shift (red shift) in the primary aromatic absorption compared to unsubstituted benzylamine, while the methoxy group contributes additional bathochromic effects through resonance donation [32] [33]. The methyl substituent produces smaller but measurable hyperchromic effects on absorption intensity [37].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.01023 g/mol

Monoisotopic Mass

229.01023 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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